2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine
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Overview
Description
2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine is a complex organic compound that features a thieno[2,3-d]pyrimidin-4-yl group attached to a pyrrolidin-3-yl moiety, which in turn is connected to a methoxy-substituted pyridine ring[_{{{CITATION{{{1{Efficient method for the synthesis of novel substituted thieno2,3-d ...[{{{CITATION{{{_2{Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine](https://wwwatlantis-presscom/article/25870493pdf)
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin-4-yl core[_{{{CITATION{{{1{Efficient method for the synthesis of novel substituted thieno[2,3-d ...](https://link.springer.com/article/10.1007/s10593-019-02437-1). One common approach is the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate[{{{CITATION{{{3{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b .... The resulting thieno[2,3-d]pyrimidin-4-yl core is then further functionalized to introduce the pyrrolidin-3-yl and methoxy-pyridine groups[{{{CITATION{{{1{Efficient method for the synthesis of novel substituted thieno2,3-d ...[{{{CITATION{{{_3{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions might produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine may be used to study biological processes or as a tool in molecular biology experiments.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its unique structure may interact with biological targets in ways that could lead to the development of new therapeutic agents.
Industry
In industry, this compound could be used in the production of specialty chemicals or as a component in various formulations.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine include:
Thieno[2,3-d]pyrimidin-4-yl derivatives
Pyrrolidin-3-yl derivatives
Methoxy-pyridine derivatives
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and the resulting structural complexity. This unique structure may confer distinct chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-2-6-17-14(3-1)21-10-12-4-7-20(9-12)15-13-5-8-22-16(13)19-11-18-15/h1-3,5-6,8,11-12H,4,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILDKNBUWKIHRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=CC=CC=N2)C3=C4C=CSC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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